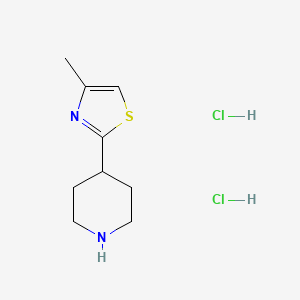
2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride
Descripción general
Descripción
2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride, also known as Ethanone, is a chemical compound with the CAS Number: 1220036-34-9 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular formula of 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride is C10H13ClN2O . The molecular weight is 212.6760 g/mol .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is a derivative of indole, which is a core structure in many pharmacologically active molecules. Indole derivatives like this one have been studied for their potential in treating various diseases due to their ability to bind with high affinity to multiple receptors . The compound’s applications in pharmaceutical research include:
- Antiviral Agents : Indole derivatives have shown promise as inhibitors of virus replication, including influenza and Coxsackie viruses .
- Anticancer Activity : The structural similarity to tryptophan makes indole derivatives candidates for cancer treatment research, as they can interfere with tryptophan metabolism in cancer cells .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference standard or calibration material for chromatographic analysis. It helps in ensuring the accuracy and precision of analytical methods used in pharmaceutical testing .
Biological Studies
The indole nucleus is present in many bioactive compounds, and derivatives like 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride are used to study biological activities such as:
- Antioxidant Properties : Researching the compound’s ability to scavenge free radicals can lead to the development of new antioxidant therapies .
- Antimicrobial Effects : Indole derivatives are explored for their efficacy against various bacterial and fungal pathogens .
Chemical Synthesis
This compound serves as a building block in the synthesis of more complex molecules. It’s used in:
- Synthesizing Alkaloids : Alkaloids often contain indole moieties, and this compound can be a precursor in the synthesis of such natural products .
- Developing New Drugs : Its indole core is a valuable scaffold for designing new therapeutic agents .
Neuroscience Research
Indole derivatives are structurally related to neurotransmitters and can be used in neuroscience research to study:
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-1-(2,3-dihydroindol-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13;/h2-5,8H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRGKSSRCKOMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1520729.png)





![Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B1520739.png)






